Vat Red 42

Beschreibung

Solubility

Vat Red 42 exhibits limited solubility in polar solvents but dissolves readily in 1,2,3,4-tetrahydronaphthalene and xylene . Its water solubility is negligible (<312.7 ng/L at 20°C), making it suitable for hydrophobic fiber dyeing.

Thermal Stability

The compound demonstrates high thermal stability, with a melting point of 286.5°C and a boiling point of 549.5°C at standard atmospheric pressure. Degradation occurs above 300°C, accompanied by anthraquinone ring fragmentation.

Density and Refractive Index

The density of Vat Red 42 is 1.409 g/cm³ , and its refractive index is 1.74 . These properties align with its crystalline powder morphology, which enhances light-scattering efficiency in pigmented applications.

Spectroscopic and Chromatographic Identification

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR analysis reveals characteristic peaks at:

Raman Spectroscopy

Raman spectra show strong bands at 1600 cm⁻¹ (aromatic C=C stretching) and 1350 cm⁻¹ (C–N symmetric stretching). The absence of peaks near 1700 cm⁻¹ distinguishes Vat Red 42 from ester-containing dyes.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC analysis using silica gel plates and chloroform-methanol (9:1) mobile phase yields an Rf value of 0.62 . Derivatization with vanillin-sulfuric acid produces magenta spots under visible light, confirming anthraquinone presence.

Mass Spectrometry (MS)

Electron ionization MS fragments the molecule at m/z 446 (molecular ion), m/z 105 (benzoyl fragment), and m/z 76 (anthraquinone core). The fragmentation pattern aligns with its bifunctional amide structure.

Crystallographic and Morphological Properties

Crystallography

No single-crystal X-ray data are available for Vat Red 42. Powder diffraction studies suggest a monoclinic lattice with broad peaks at 2θ = 15.3° and 27.8°, indicative of semi-crystalline morphology.

Morphology

The compound exists as a dark red microcrystalline powder with particle sizes ranging from 1–10 μm. Its low hygroscopicity (<0.1% moisture absorption at 25°C) ensures stability during storage.

Optical Properties

The index of refraction (1.74) and high molar absorptivity (ε = 12,500 L·mol⁻¹·cm⁻¹ at 510 nm) make it effective for light-fast dyeing.

Eigenschaften

CAS-Nummer |

2987-68-0 |

|---|---|

Molekularformel |

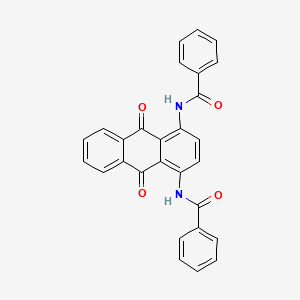

C28H18N2O4 |

Molekulargewicht |

446.5 g/mol |

IUPAC-Name |

N-(4-benzamido-9,10-dioxoanthracen-1-yl)benzamide |

InChI |

InChI=1S/C28H18N2O4/c31-25-19-13-7-8-14-20(19)26(32)24-22(30-28(34)18-11-5-2-6-12-18)16-15-21(23(24)25)29-27(33)17-9-3-1-4-10-17/h1-16H,(H,29,33)(H,30,34) |

InChI-Schlüssel |

SMYVNUCSIRQQNT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |

Andere CAS-Nummern |

2987-68-0 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Two-Phase Printing Process

This is the predominant method for applying Vat Red 42, especially for home textiles and upholstery requiring high fastness.

| Step | Description |

|---|---|

| 1. Print | Application of dye paste without reducing agents. |

| 2. Dry | Drying the printed fabric. |

| 3. Pad | Application of reducing agent and alkali. |

| 4. Steam | Flash aging with superheated steam (125-130°C). |

| 5. Spray & Rinse | Washing to reduce alkalinity and start oxidation. |

| 6. Oxidize | Conversion of dye back to insoluble pigment. |

| 7. Soap | Final washing to develop shade. |

| 8. Dry | Final drying and finishing. |

Print Paste Composition (Two-Phase):

| Chemical Component | Amount (g/kg) | Role |

|---|---|---|

| Vat Dye (Vat Red 42) | 1-80 | Colorant |

| Stock Thickener (Starch ether, Guar, Sodium alginate) | 550-750 | Controls viscosity and print quality |

| Auxiliaries | Variable | Improve printing properties |

| Water | Bulk to 1000 | Solvent |

| Component | Amount (g/kg) | Purpose |

|---|---|---|

| Water | 825-905 | Solvent |

| Starch ether | 55 | Surface coverage and color value |

| Guar or Guar ether | 40 | Print flow and uniformity |

| Sodium alginate | 0-80 | Print outline and edge sharpness |

Fixation Solution Composition:

| Chemical | Amount | Purpose |

|---|---|---|

| Water | 600 ml/L | Solvent |

| Sodium hydrosulfite | 100 g/L | Reducing agent |

| Sodium hydroxide (50%) | 70 ml/L | Alkali for reduction |

| Sodium carbonate | 50-100 g/L | Outline improvement |

| Auxiliaries | Variable | Enhance fixation and quality |

The two-phase process allows for stable printing and storage of printed fabric before fixation, with fixation achieved through padding with reducing agents, steam aging, oxidation, and washing.

One-Phase Printing Process (Discharge Printing)

Used mainly for discharge printing, where the dye is applied simultaneously with the reducing agent in a single step. This method is less common for Vat Red 42 except in specialized fashion applications.

Research Findings and Practical Considerations

- Redox Potential: Vat Red 42, being an anthraquinone derivative, has a high redox potential, requiring strong reducing agents like sodium hydrosulfite for effective reduction and fixation.

- Color Fastness: The two-phase printing process enhances fastness properties by ensuring complete reduction and oxidation cycles.

- Viscosity Control: Maintaining print paste viscosity between 5000 and 8000 cP is critical for uniform printing.

- Fixation Time and Temperature: Steam aging at 125-130°C for 20-60 seconds is optimal for dye fixation.

- Chemical Balances: Proper balance of alkali and reducing agent concentrations is essential to avoid poor color yield or print smearing.

Summary Table: Vat Red 42 Preparation Overview

| Aspect | Details |

|---|---|

| Chemical Synthesis | Condensation of 1,4-Diaminoanthraquinone + Benzoyl chloride or 1,4-Dichloroanthraquinone + Benzamide |

| Fabric Preparation | Scouring, bleaching, causticizing/mercerizing for cotton |

| Printing Method | Two-phase printing dominant; one-phase for discharge printing |

| Print Paste Composition | Vat Red 42 (1-80 g/kg), starch/guar thickener, auxiliaries |

| Fixation Conditions | Sodium hydrosulfite (50-70 g/L), NaOH, steam at 125-130°C |

| Fastness & Quality | High fastness due to complete redox cycling and controlled fixation |

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: N,N’-(9,10-Dihydro-9,10-dioxoanthracene-1,4-diyl)bisbenzamide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential as a fluorescent probe due to its anthraquinone core. It can be used to study cellular processes and interactions.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and color properties make it suitable for various applications.

Wirkmechanismus

The mechanism of action of N,N’-(9,10-Dihydro-9,10-dioxoanthracene-1,4-diyl)bisbenzamide involves its interaction with specific molecular targets. The anthraquinone core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes, leading to altered cellular functions.

Vergleich Mit ähnlichen Verbindungen

Vat Red 42 vs. Acid Red 42 (C.I. Acid Red 42)

| Property | Vat Red 42 | Acid Red 42 (C.I. 17070) |

|---|---|---|

| Chemical Class | Anthraquinone | Monoazo |

| Molecular Formula | C₂₈H₁₈N₂O₄ | C₂₂H₁₆N₃NaO₆S₂ |

| Molecular Weight | 446.45 g/mol | 505.5 g/mol |

| CAS Number | 2987-68-0 | 6245-60-9 |

| Solubility | Organic solvents (e.g., xylene) | Water, ethanol |

| Fastness (Light) | 7 (excellent) | Moderate (tested per ISO/AATCC)* |

| Primary Applications | Cotton, paper | Textiles, leather, inks |

| Key Manufacturers | Bayer (Algol Red 5G) | Hangzhou Xiasha Hengsheng |

Key Differences

Chemical Stability: Vat Red 42’s anthraquinone backbone confers superior light fastness compared to Acid Red 42’s azo structure, which is prone to photodegradation . Acid Red 42 forms stable sulfonate groups in aqueous solutions, enabling direct dyeing of protein fibers, whereas Vat Red 42 requires alkaline reduction for application .

Environmental Impact :

- Vat dyes like Vat Red 42 often generate less wastewater pollution due to high fixation rates on cellulose fibers. Acid dyes, however, may require mordants, increasing heavy metal discharge .

Synthesis Complexity :

- Vat Red 42 involves multi-step condensation reactions, while Acid Red 42 is synthesized via a simpler diazo-coupling process .

Research Findings and Limitations

- Vat Red 42’s Limitations: High production costs due to complex synthesis. Limited solubility in water restricts its use in modern dyeing techniques .

- Acid Red 42’s Advantages :

- Cost-effective and versatile for polyamide fibers.

- Rapid dyeing cycles due to water solubility .

Q & A

Q. How can researchers validate the role of Vat Red 42 in catalytic cycles for sustainable chemistry applications?

- Methodological Answer : Design kinetic studies (e.g., turnover frequency calculations) under inert atmospheres to track catalytic activity. Use operando spectroscopy (Raman, XAFS) to monitor intermediate species. Compare performance with benchmark catalysts and calculate green chemistry metrics (E-factor, atom economy) .

Data Management & Ethical Considerations

Q. What frameworks ensure ethical sourcing and documentation of Vat Red 42 research data?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and computational inputs in repositories like Zenodo or Figshare. Document synthesis protocols using electronic lab notebooks (ELNs) with version control. Secure informed consent for toxicity studies involving human cell lines .

Q. How should researchers address conflicting spectral data in public databases for Vat Red 42?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.